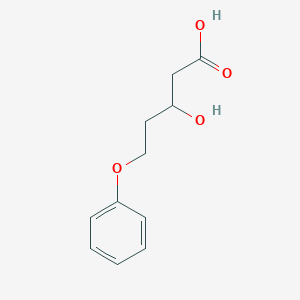

3-Hydroxy-5-phenoxypentanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

155638-20-3 |

|---|---|

Molecular Formula |

C11H14O4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

3-hydroxy-5-phenoxypentanoic acid |

InChI |

InChI=1S/C11H14O4/c12-9(8-11(13)14)6-7-15-10-4-2-1-3-5-10/h1-5,9,12H,6-8H2,(H,13,14) |

InChI Key |

ZKPPNJNGKKHGLI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCC(CC(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxy 5 Phenoxypentanoic Acid and Its Analogues

Chemoenzymatic and Biosynthetic Routes

These approaches leverage the inherent selectivity of biological systems, either through whole-cell fermentation or isolated enzymes, to produce the target molecule.

A variety of bacteria are known to produce and accumulate polyesters known as polyhydroxyalkanoates (PHAs) as intracellular carbon and energy storage materials. researchgate.net These biopolymers are composed of hydroxyalkanoate (HA) monomers. researchgate.net By providing specific precursor substrates, the composition of these PHAs can be controlled to include monomers with functionalized side chains, such as phenoxy groups. researchgate.netnih.gov

For instance, Pseudomonas putida has been successfully used to produce PHAs containing phenoxy-substituted monomers. researchgate.netnih.gov When cultured with phenoxyalkanoic acids as the carbon source, this bacterium can incorporate 3-hydroxy-5-phenoxyvalerate and other related monomers into the growing PHA polymer chain. nih.gov Genetic engineering of strains like Pseudomonas entomophila can further enhance the production of specific monomers by modifying metabolic pathways like β-oxidation. nih.gov

The production of these functionalized PHAs is influenced by various factors, including the specific microbial strain, the composition of the culture medium, and the cultivation conditions such as temperature and pH. nih.govnih.govnih.gov For example, studies have shown that the concentration of the carbon source and the cycle time can significantly impact the yield and composition of the resulting PHA. nih.gov The use of waste materials as carbon sources is also being explored to make the production more cost-effective. nih.govnih.gov

| Microbial Strain | Precursor Substrate | Produced Monomer/Polymer | Reference |

| Pseudomonas putida | Fluorophenoxyalkanoic acids | Poly(3-hydroxy-5-(fluorophenoxy)pentanoate) | researchgate.net |

| Pseudomonas entomophila (edited) | 5-phenylvaleric acid | Poly(3-hydroxy-5-phenylvalerate) | nih.gov |

| Pseudomonas putida | Alkanoic acids (C7-C14) | Medium chain length PHAs | nih.govresearchgate.net |

| Cupriavidus necator B-10646 | Jerusalem artichoke hydrolysates | Poly(3-hydroxybutyrate) | nih.gov |

Isolated enzymes offer a more controlled approach to the synthesis of specific hydroxyalkanoic acids. The degradation pathways of phenoxyalkanoic acids in microorganisms like Sphingomonas herbicidovorans involve enzymes such as dioxygenases that can hydroxylate the alkyl chain. nih.gov These enzymatic activities can be harnessed for synthetic purposes.

Biotransformation, using whole cells or purified enzymes, can convert readily available alkanoic acids or their derivatives into the desired 3-hydroxy-5-phenoxypentanoic acid. For example, alcohol dehydrogenases can be used for the stereoselective reduction of a corresponding 3-ketoester to introduce the hydroxyl group with high enantiopurity. ulisboa.pt The enzymatic hydrolysis of a precursor ester can also be employed.

Asymmetric Chemical Synthesis Approaches

Chemical synthesis provides a versatile alternative to biological methods, allowing for a broader range of analogues to be prepared with precise control over stereochemistry.

A key challenge in the chemical synthesis of this compound is the stereoselective introduction of the hydroxyl group at the C3 position. Several asymmetric methods have been developed to achieve this.

One common strategy is the asymmetric reduction of a prochiral 3-ketopentanoate precursor. rsc.org This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation. wikipedia.orgnih.govorganic-chemistry.org Oxazaborolidine-catalyzed reductions, for instance, have proven effective for a variety of ketones, affording chiral secondary alcohols with high enantioselectivity. rsc.orgmdpi.com

Another powerful method involves the use of chiral auxiliaries, such as Evans oxazolidinones. nih.gov An aldol (B89426) reaction between an enolate derived from an oxazolidinone and an appropriate aldehyde can establish the desired stereochemistry at the hydroxyl-bearing carbon. nih.govyoutube.com The chiral auxiliary can then be cleaved to yield the target 3-hydroxy acid. This approach has been successfully applied to the synthesis of related 3-hydroxy-3-arylpropanoic acids. nih.gov

| Method | Reagents/Catalyst | Key Feature | Reference |

| Asymmetric Reduction | Chiral oxazaborolidine catalyst, borane | Catalytic, high enantioselectivity | rsc.orgmdpi.com |

| Asymmetric Hydrogenation | Chiral Ru-BINAP catalyst, H₂ | High atom economy, good for various ketones | nih.gov |

| Chiral Auxiliary (Aldol) | Evans oxazolidinone, Lewis acid | Diastereoselective C-C bond formation | nih.gov |

| Stereoselective Reductive Amination | Naltrexone derivatives, reducing agents | Synthesis of chiral amino alcohols | nih.gov |

The carbon backbone of this compound can be assembled through various carbon-carbon bond-forming reactions.

The Grignard reaction is a classic and versatile method for this purpose. mnstate.eduwikipedia.orgleah4sci.comlibretexts.org A Grignard reagent, prepared from a suitable halo-functionalized phenoxy ether, can be reacted with an electrophile such as an epoxide or an aldehyde to construct the pentanoic acid chain. For example, reacting a phenoxypropyl magnesium halide with ethylene (B1197577) oxide, followed by oxidation, would yield the desired carbon skeleton. Alternatively, addition of a Grignard reagent to a protected 3-oxopentanoate (B1256331) derivative can be employed. masterorganicchemistry.com

The Wittig reaction provides another route to the carbon skeleton, particularly for creating unsaturation that can be subsequently reduced. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comlibretexts.orgnih.govrsc.org An ylide derived from a phosphonium (B103445) salt containing the phenoxy group can be reacted with a three-carbon aldehyde component. The resulting alkene can then be selectively reduced and hydroxylated to give the final product.

Other coupling reactions, such as those catalyzed by transition metals, can also be utilized to form the key carbon-carbon bonds in the phenoxypentanoic acid structure.

Derivatization Strategies for Chemical Probes and Modified Structures

The this compound scaffold can be further modified to create chemical probes or other structures with altered properties. The hydroxyl and carboxylic acid functional groups serve as convenient handles for derivatization.

For example, the carboxylic acid can be converted to an amide, ester, or Weinreb amide, allowing for further coupling reactions. nih.gov The hydroxyl group can be acylated or alkylated to introduce different functionalities. These derivatization strategies are crucial for structure-activity relationship (SAR) studies and for the development of probes to investigate the biological targets of these molecules. The synthesis of fluorinated analogues of PHAs has shown that such modifications can dramatically alter the physical properties of the resulting polymer. researchgate.net

Functionalization of the Phenoxy Moiety and Carboxyl Group for Targeted Research

The phenoxy and carboxyl groups of this compound serve as key handles for chemical modification, allowing for its conjugation to other molecules to create probes for targeted research or to modulate its biological activity. While direct functionalization of this compound is not extensively documented, the principles of organic synthesis allow for a clear projection of potential derivatization strategies based on the reactivity of the phenoxy and carboxyl functionalities.

The phenoxy group is a privileged scaffold in medicinal chemistry, and its presence is crucial for the biological activity of many compounds. nih.govmdpi.com Functionalization of the aromatic ring of the phenoxy group can be achieved through various electrophilic aromatic substitution reactions. For instance, nitration, halogenation, or Friedel-Crafts acylation can introduce new functional groups onto the phenyl ring, which can then be used for further conjugation or to alter the electronic properties of the molecule. rsc.org The hydroxyl group of the phenol (B47542) can also be a site for modification, although in the case of this compound, this would involve cleavage of the ether bond, which is generally a robust linkage.

The carboxyl group is another versatile functional group for derivatization. Standard esterification or amidation reactions can be employed to couple this compound to a wide array of molecules, including fluorescent dyes, biotin (B1667282) tags for affinity purification, or pharmacologically active compounds. numberanalytics.com For example, the formation of N-phenoxycarbonyl amino acids through a two-phase reaction is a facile method for creating monomers for polypeptide synthesis. rsc.org This approach could be adapted to link amino acids or peptides to the carboxyl group of this compound.

Antibody-drug conjugates (ADCs) represent a sophisticated application of targeted drug delivery, where a potent cytotoxic agent is linked to a monoclonal antibody that specifically targets cancer cells. rsc.orgrsc.org The linker technology in ADCs is critical, and molecules like this compound could potentially serve as a component of such linkers, with the phenoxy group providing a site for attachment to the payload and the carboxyl group for conjugation to the antibody, or vice-versa. nih.gov The specific site of conjugation and the nature of the linker can significantly impact the stability and efficacy of the ADC. nih.gov

| Functional Group | Reaction Type | Potential Modification | Application in Targeted Research |

| Phenoxy Moiety | Electrophilic Aromatic Substitution | Nitration, Halogenation, Acylation | Introduction of handles for conjugation, modulation of electronic properties. |

| Carboxyl Group | Esterification/Amidation | Coupling with fluorescent dyes, biotin, amino acids, peptides | Creation of molecular probes, synthesis of bioconjugates. |

| Both | Conjugation Chemistry | Linker for Antibody-Drug Conjugates (ADCs) | Targeted drug delivery in cancer therapy. |

Synthesis of Conjugates and Polymeric Precursors for Material Science Applications

The bifunctional nature of this compound, possessing both a hydroxyl and a carboxyl group, makes it an attractive monomer for the synthesis of polyesters and other polymers for material science applications. Phenoxy resins, a class of thermoplastics derived from bisphenol A and epichlorohydrin, are known for their excellent adhesion, chemical resistance, and mechanical properties. phlextek.combritannica.com The incorporation of a phenoxy moiety into a polyester (B1180765) backbone, derived from a monomer like this compound, could impart similar desirable properties.

One of the primary methods for synthesizing polyesters from hydroxy acids is through ring-opening polymerization (ROP) of the corresponding lactone. researchgate.netrsc.orgrsc.orglibretexts.org For this compound, this would involve the initial formation of the corresponding δ-lactone, which could then be polymerized. The polymerization of substituted δ-lactones can be challenging due to unfavorable thermodynamics but can lead to polyesters with specific properties. rsc.org The resulting phenoxy-containing polyester could exhibit enhanced thermal stability and mechanical strength compared to aliphatic polyesters. huntsman.com

Alternatively, direct polycondensation of this compound can be employed to synthesize polyesters. numberanalytics.com This method offers the advantage of using the monomer directly without the need for a separate lactonization step. The properties of the resulting polymer, such as molecular weight and polydispersity, can be controlled by the reaction conditions.

Biochemical Pathways and Metabolic Studies Involving Phenoxypentanoic Acids

Biogenesis and Incorporation into Microbial Polyhydroxyalkanoates (PHAs)

Polyhydroxyalkanoates (PHAs) are a family of biodegradable polyesters produced by numerous microorganisms as intracellular carbon and energy storage granules. ejes.czmdpi.comresearchgate.net The diversity of PHAs can be expanded by incorporating monomers with various side chains, including those containing phenoxy groups, which can alter the physical properties of the resulting biopolymer. researchgate.net The biogenesis of these specialized PHAs is dependent on the enzymatic machinery of the host organism and the available substrates.

The key enzymes responsible for the polymerization of PHA monomers are PHA synthases (PhaCs). nih.govfrontiersin.org These enzymes catalyze the formation of ester bonds between (R)-3-hydroxyacyl-CoA monomers. researchgate.net PHA synthases are categorized into four classes based on their structure and, most importantly, their substrate specificity. mdpi.com

Class I and Class IV synthases typically prefer short-chain-length (scl) monomers, which consist of 3 to 5 carbon atoms (e.g., 3-hydroxybutyrate, 3-hydroxyvalerate). researchgate.netmdpi.com

Class II synthases preferentially polymerize medium-chain-length (mcl) monomers, containing 6 to 14 carbon atoms. mdpi.com

Class III synthases are composed of two different subunits (PhaC and PhaE) and generally polymerize scl-monomers. researchgate.net

The ability to incorporate a monomer such as 3-hydroxy-5-phenoxypentanoic acid, which has a bulky aromatic side group, is highly dependent on the specific PHA synthase. While many PHA synthases have a narrow substrate range, some, particularly from organisms like Aeromonas caviae, exhibit broad substrate specificity, allowing for the creation of copolymers from both scl and mcl monomers. nih.govmdpi.com Research has focused on identifying and engineering PHA synthases with broader substrate specificities to produce novel copolymers. nih.govfrontiersin.org For example, studies have shown that the PHA synthase from Ralstonia eutropha can incorporate 3-hydroxyoctanoate (B1259324) and 3-hydroxydodecanoate alongside its primary substrate, 3-hydroxybutyryl-CoA, when the appropriate precursors are supplied via the β-oxidation pathway. nih.gov This demonstrates that the active site of some synthases can accommodate larger and more complex side chains than their typical substrates.

The final composition of a PHA copolymer is influenced by several key factors. ejes.cz The most critical of these is the provision of suitable precursor substrates. nih.gov To incorporate phenoxy-containing monomers, bacteria are often fed phenoxyalkanoic acids or related compounds as a carbon source. These precursors are then metabolized by the cell, typically through the fatty acid β-oxidation pathway, to generate the corresponding (R)-3-hydroxyacyl-CoA thioesters, which can then be utilized by the PHA synthase. nih.govnih.gov

Other factors that determine the monomer makeup of the resulting polymer include:

The specific microbial strain: Different bacteria possess distinct metabolic pathways and PHA synthases with varying substrate specificities. ejes.czresearchgate.net

Fermentation conditions: The composition of the growth medium, nutrient limitations (e.g., nitrogen), pH, and temperature can all influence the metabolic state of the bacteria and the subsequent production and composition of PHA. nih.gov

Genetic engineering: The metabolic pathways of production strains can be modified to enhance the synthesis of specific monomers. For instance, mutating genes in the β-oxidation pathway of Pseudomonas putida has been shown to allow for more controlled synthesis of various PHA structures. nih.govresearchgate.net

Mammalian Metabolic Transformations of ω-(Phenoxy)alkanoic Acids

In mammals, ω-(phenoxy)alkanoic acids are recognized as xenobiotics, or foreign compounds, and are subjected to metabolic processes designed to detoxify and eliminate them. The primary pathway for the breakdown of these compounds is mitochondrial β-oxidation, the same pathway responsible for metabolizing dietary fatty acids. nih.govnih.gov

The mitochondrial β-oxidation pathway is a cyclical four-step process that sequentially shortens the acyl-CoA chain by two carbon atoms, releasing acetyl-CoA in each cycle. nih.govyoutube.com The process involves a series of enzymatic reactions: dehydrogenation, hydration, a second dehydrogenation, and finally, thiolytic cleavage. youtube.com

When an ω-(phenoxy)alkanoic acid enters this pathway, it is treated similarly to an endogenous fatty acid. For a compound like 5-phenoxypentanoic acid, it must undergo two complete cycles of β-oxidation to cleave the aliphatic chain and release a phenolic metabolite. nih.gov This metabolic processing is a key aspect of xenobiotic metabolism, converting lipid-soluble compounds into more water-soluble forms that can be more easily excreted. The toxicity of certain xenobiotic alkanoic acids is sometimes linked to their bioactivation by this very pathway. nih.gov

The enzymes involved in mitochondrial β-oxidation exhibit substrate selectivity, which can significantly affect the rate at which different xenobiotics are metabolized. Studies on various ω-(phenoxy)alkanoic acids have shown that structural features of the molecule heavily influence their rate of biotransformation. nih.gov For instance, the rate of metabolism is highly dependent on the number and position of methyl groups on the phenoxy ring. nih.gov

The following table, based on data from studies on isolated rat liver mitochondria, illustrates the differing rates of biotransformation for various ω-(phenoxy)alkanoic acids, highlighting the substrate selectivity of the β-oxidation pathway.

| Compound | Rate of Phenol (B47542) Formation (nmol/min/mg protein) |

| 3-(Phenoxy)propanoic acid | 1.83 ± 0.05 |

| 3-(2,6-Dimethylphenoxy)propanoic acid | 0.05 ± 0.01 |

| 5-(Phenoxy)pentanoic acid | 0.16 ± 0.02 |

| 5-(2,6-Dimethylphenoxy)pentanoic acid | 0.04 ± 0.01 |

| Data derived from studies on the biotransformation in isolated rat liver mitochondria. nih.gov |

Interactions with Endogenous Biochemical Systems and Pathways

The metabolism of phenoxyalkanoic acids can interact with native biochemical systems in several ways. The processing of these compounds through the β-oxidation pathway requires the same enzymes and cofactors (e.g., Coenzyme A, NAD+, FAD) as endogenous fatty acid metabolism. nih.govnih.gov The introduction of a high load of a xenobiotic substrate can therefore lead to competition for these resources. For example, the metabolism of high concentrations of fatty acids can lead to the sequestration of free Coenzyme A, potentially impacting other CoA-dependent pathways. plos.org

Furthermore, the metabolic breakdown of ω-(phenoxy)alkanoic acids can be strategically exploited. By designing these molecules as prodrugs, it is possible to deliver antioxidant phenolic compounds directly to the mitochondria. nih.gov Research has shown that the phenolic products released after β-oxidation can protect cells, such as cardiomyocytes, from injury caused by hypoxia-reoxygenation. nih.gov This represents a direct and beneficial interaction between a xenobiotic metabolite and endogenous cellular protection pathways.

Molecular Interactions and Biological Target Engagement

Ligand-Protein Interactions and Receptor Modulation

The structural features of 3-Hydroxy-5-phenoxypentanoic acid, including its carboxylic acid group, hydroxyl group, and phenoxy moiety, suggest its potential to interact with various regulatory proteins. While specific binding affinities and receptor modulation have not been extensively documented for this exact compound, studies on related phenylpropanoic acid derivatives offer insights into possible mechanisms of action.

Research into substituted phenylpropanoic acids has revealed their capacity to act as agonists for peroxisome proliferator-activated receptors (PPARs), which are key regulators of metabolism. For instance, certain optically active α-ethylphenylpropanoic acid derivatives have been identified as potent dual agonists for human PPARα and PPARδ. nih.gov The activity of these compounds is highly dependent on the stereochemistry and the nature of substituents, which influence their binding within the ligand-binding domain of the PPARs. nih.gov This suggests that this compound could potentially interact with nuclear receptors or other regulatory proteins, although specific binding sites and affinities remain to be determined.

The role of small aromatic acids in modulating bacterial gene expression is well-established. For example, in Escherichia coli, the MhpR transcriptional regulator is activated by 3-hydroxyphenylpropionate (3HPP), a compound structurally related to this compound. This interaction controls the expression of genes involved in the catabolism of aromatic compounds. While there is no direct evidence of this compound modulating bacterial transcription, its structural similarity to known bacterial signaling molecules suggests it could potentially interact with bacterial transcription factors.

Role in Enzyme Catalysis and Inhibition Studies

The 3-hydroxyalkanoic acid scaffold is a recurring motif in molecules that interact with enzymes, either as substrates for catalytic conversion or as inhibitors of enzyme activity.

The stereochemistry of hydroxy acids plays a crucial role in their recognition by enzymes. For instance, the enantioselective hydrolysis of a related compound, 3-hydroxy-5-phenyl-4-pentenoic acid ethyl ester, has been demonstrated using lipases. This highlights the potential for biocatalysts to selectively process one enantiomer of a chiral hydroxy acid, a fundamental concept in metabolic pathways and biocatalysis. The synthesis of optically pure (3S)-hydroxy-5-phenylpentanoic acid has been achieved through methods such as aldol (B89426) addition, underscoring the importance of stereospecificity for its use as a building block in the synthesis of biologically active molecules. nih.gov

The structural motif of a hydroxylated pentanoic acid with an aromatic ring is a key feature in the design of enzyme inhibitors, particularly for proteases. A close analog, 4-amino-3-hydroxy-5-phenylpentanoic acid, is a component of ahpatinins, which are potent inhibitors of acid proteases like pepsin and renin. nih.gov This suggests that the this compound scaffold could serve as a basis for designing novel protease inhibitors. The design of such inhibitors often relies on mimicking the transition state of the peptide bond hydrolysis, with the hydroxyl group playing a critical role in coordinating with the active site of the enzyme.

| Compound Class | Example Compound | Target Enzyme Class | Potential Role of Scaffold |

| Ahpatinins | 4-amino-3-hydroxy-5-phenylpentanoic acid containing peptides | Acid Proteases (e.g., Pepsin, Renin) | Transition-state mimicry for inhibition |

| Phenylpropanoic Acid Derivatives | α-ethylphenylpropanoic acid derivatives | Peroxisome Proliferator-Activated Receptors (PPARs) | Agonism and receptor modulation |

Contributions to Biological Macromolecular Structures and Functions

While direct structural studies of this compound complexed with biological macromolecules are not available, the activities of related compounds provide insights into its potential contributions. A patented derivative, 5-(2-formyl-3-hydroxy phenoxy)pentanoic acid, has been investigated for its potential to alleviate sickle cell anemia, suggesting an interaction with hemoglobin. google.com The proposed mechanism involves the modification of hemoglobin to prevent its polymerization, which is the primary cause of red blood cell sickling. This indicates that phenoxypentanoic acid derivatives can be designed to interact with large protein complexes and modulate their function.

Structure Activity Relationship Sar Principles and Computational Investigations

Impact of Stereochemical Configuration on Biochemical and Chemical Reactivity

The presence of a chiral center at the third carbon atom of 3-Hydroxy-5-phenoxypentanoic acid, bearing a hydroxyl group, means that it can exist as two enantiomers: (R)-3-Hydroxy-5-phenoxypentanoic acid and (S)-3-Hydroxy-5-phenoxypentanoic acid. The spatial arrangement of the atoms, or stereochemistry, is a critical determinant of a molecule's interaction with biological systems.

Biological macromolecules such as enzymes and receptors are themselves chiral, composed of L-amino acids and D-sugars. Consequently, they often exhibit stereospecificity, interacting preferentially with one enantiomer of a chiral drug. This specificity can lead to significant differences in the pharmacokinetics and pharmacodynamics of the two enantiomers. For instance, one enantiomer might bind to a target receptor with high affinity, eliciting a therapeutic response, while the other enantiomer may be inactive or even produce unwanted side effects.

While specific experimental data on the differential activity of the stereoisomers of this compound are not extensively reported in publicly available literature, it is a well-established principle in medicinal chemistry that stereoisomers can have distinct biological activities. For example, studies on other chiral molecules containing a hydroxyl group and a phenoxy moiety have demonstrated that different stereoisomers can possess varied pharmacological profiles.

Analysis of Structural Features Governing Activity Profiles in Biological Contexts

The key structural features of this compound include:

The Carboxylic Acid Group (-COOH): This group is typically ionized at physiological pH, forming a carboxylate anion (-COO⁻). This negative charge can engage in ionic interactions with positively charged residues (like arginine or lysine) on a biological target. It also has the potential to act as a hydrogen bond acceptor.

The Hydroxyl Group (-OH): Located at the C-3 position, this group can act as both a hydrogen bond donor and acceptor. This ability to form hydrogen bonds is crucial for anchoring the molecule within a binding site of a protein.

The Phenoxy Group (C₆H₅O-): This bulky, aromatic group can participate in van der Waals interactions and potentially pi-stacking with aromatic amino acid residues (such as phenylalanine, tyrosine, or tryptophan) in a protein pocket. The ether linkage provides a degree of conformational flexibility.

The Pentanoic Acid Backbone: The five-carbon chain provides a flexible scaffold that allows the functional groups to adopt various spatial orientations to optimize their interactions with a binding site.

Table 1: Structural Features of this compound and Their Potential Roles in Biological Activity

| Structural Feature | Potential Interactions | Likely Contribution to Biological Activity |

| Carboxylic Acid (-COOH) | Ionic bonding, Hydrogen bonding | Key binding interactions, water solubility |

| Hydroxyl (-OH) | Hydrogen bonding | Specificity and affinity for target |

| Phenoxy Group (C₆H₅O-) | Van der Waals forces, Pi-stacking | Binding affinity, lipophilicity |

| Pentanoic Acid Backbone | Hydrophobic interactions | Conformational flexibility, spatial orientation |

Structure-activity relationship studies on analogous compounds, such as chalcones, have demonstrated that the presence and positioning of hydroxyl and other substituent groups on the aromatic rings are critical for their biological activities, including anti-inflammatory and anticancer effects.

Theoretical and Computational Modeling of Molecular Behavior and Interactions

In the absence of extensive experimental data, theoretical and computational modeling provides a powerful tool for predicting the behavior and properties of this compound at the molecular level. These methods can guide the design of future experiments and the synthesis of more potent analogs.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of the molecule, such as its electrostatic potential surface, frontier molecular orbitals (HOMO and LUMO), and atomic charges. These calculations can provide insights into the molecule's reactivity and the nature of its interactions with other molecules. For instance, quantum chemical predictions have been used to estimate the pKa values of α-hydroxycarboxylic acids.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound over time, both in solution and in complex with a biological target. These simulations provide information on the molecule's conformational preferences, flexibility, and the stability of its interactions with a binding site. Studies on the adsorption of pentanoic acid on surfaces have utilized MD simulations to understand the interaction mechanisms at a molecular level.

Table 2: Application of Computational Modeling to this compound

| Computational Method | Information Gained | Relevance to Drug Discovery |

| Quantum Chemistry (e.g., DFT) | Electronic structure, partial charges, bond energies, pKa prediction. | Understanding reactivity, predicting binding site interactions. |

| Molecular Docking | Preferred binding poses, interaction energies with a target. | Identifying potential biological targets, predicting binding affinity. |

| Molecular Dynamics (MD) | Conformational flexibility, stability of ligand-protein complex, solvation effects. | Assessing the stability of binding, understanding dynamic interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural descriptors with biological activity. | Predicting the activity of new analogs, guiding lead optimization. |

By employing these computational approaches, researchers can build a theoretical model of the structure-activity relationships for this compound, which can then be tested and refined through targeted experimental studies.

Q & A

Q. What are the optimal synthetic routes for 3-Hydroxy-5-phenoxypentanoic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A plausible route is the coupling of phenoxyacetic acid derivatives with hydroxy-pentanoic acid precursors via esterification or nucleophilic substitution. For example:

Step 1 : Prepare a protected 5-hydroxypentanoic acid derivative (e.g., using tert-butyldimethylsilyl chloride to protect the hydroxyl group).

Step 2 : React with phenoxyacetyl chloride under anhydrous conditions in the presence of a base (e.g., triethylamine).

Step 3 : Deprotect the hydroxyl group using tetrabutylammonium fluoride (TBAF).

Monitor reaction progress using TLC or HPLC. Yields can be optimized by controlling temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF) .

Q. How can this compound be characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for characteristic peaks:

- Phenoxy aromatic protons: δ 6.8–7.3 ppm (multiplet).

- Hydroxyl proton: δ 2.5–3.5 ppm (broad, exchangeable).

- Methylene/methine protons adjacent to the hydroxyl group: δ 3.5–4.5 ppm.

- ¹³C NMR : Carboxylic acid carbonyl at ~170–175 ppm; phenoxy carbons at ~115–160 ppm.

- Mass Spectrometry (MS) : ESI-MS in negative ion mode should show [M–H]⁻ at m/z 238.1 (calculated for C₁₁H₁₂O₄).

- High-Resolution LC-MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) for purity assessment .

Advanced Research Questions

Q. How does this compound interact with enzymes involved in fatty acid metabolism?

- Methodological Answer : The compound may act as a substrate analog or inhibitor. To investigate:

In Vitro Assays : Incubate with acyl-CoA synthetases or dehydrogenases (e.g., from liver microsomes) and measure activity via NADH/NADPH depletion (spectrophotometry at 340 nm).

Kinetic Studies : Determine and using varying substrate concentrations. Compare with natural substrates (e.g., pentanoic acid) to assess competitive inhibition.

Molecular Docking : Use software like AutoDock to predict binding affinities to enzyme active sites (e.g., PDB: 1T9D for acyl-CoA dehydrogenase) .

Q. How can contradictions in reported spectroscopic data for this compound be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects, pH, or stereochemical variations. Strategies include:

Standardized Conditions : Re-run NMR in deuterated DMSO or CDCl₃ with controlled pH.

Chiral Chromatography : Use a Chiralpak IG-U column to separate enantiomers and assign configurations (e.g., (R)- vs. (S)-forms).

X-ray Crystallography : Resolve absolute configuration by growing single crystals in a 1:1 ethanol/water mixture and analyze diffraction data .

Q. What are the challenges in stereochemical analysis of this compound?

- Methodological Answer : The compound has two chiral centers (C3 and C5), leading to four stereoisomers. Key challenges:

Synthesis of Pure Enantiomers : Use asymmetric catalysis (e.g., Sharpless epoxidation) or chiral auxiliaries.

Differentiation : Employ Mosher’s esterification for hydroxyl group derivatization and compare ¹H NMR shifts.

Dynamic Resolution : Monitor racemization rates via polarimetry at varying temperatures.

Table : Example chiral HPLC conditions for enantiomer separation:

| Column | Mobile Phase | Flow Rate | Retention Times (min) |

|---|---|---|---|

| Chiralpak IG | Hexane:IPA (90:10) | 1.0 mL/min | 8.2 (R,R), 9.5 (S,S) |

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.